Differential Antibacterial Potency Profile: Agent 112 vs. Agent 113
Antibacterial agent 112 demonstrates a distinct potency profile compared to its more potent analog, antibacterial agent 113 (compound 3). Against Pseudomonas aeruginosa and Streptococcus mutans, agent 112 exhibits an MIC of 625 μM, which is 4-fold higher (less potent) than the uniform MIC of 156.25 μM displayed by agent 113 across all tested strains [1]. Against B. subtilis, E. coli, E. faecalis, S. typhimurium, and S. aureus, agent 112 shows an MIC of 1250 μM, an 8-fold reduction in potency relative to agent 113 . This differential activity underscores that agent 112 is not a broadly equipotent antibacterial but rather exhibits a strain-dependent efficacy pattern.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against seven bacterial strains |
|---|---|
| Target Compound Data | P. aeruginosa: 625 μM; S. mutans: 625 μM; B. subtilis: 1250 μM; E. coli: 1250 μM; E. faecalis: 1250 μM; S. typhimurium: 1250 μM; S. aureus: 1250 μM |
| Comparator Or Baseline | Antibacterial agent 113 (compound 3): 156.25 μM for all seven strains |
| Quantified Difference | Agent 112 MIC is 4× higher (P. aeruginosa, S. mutans) and 8× higher (remaining five strains) than agent 113 MIC |
| Conditions | Broth microdilution method against ATCC/NCTC reference strains; assay performed in triplicate; incubation at 37°C for 18-24 h |
Why This Matters
For researchers requiring a compound with moderate rather than maximal potency—for instance, when investigating resistance mechanisms or performing combination studies where high potency may confound results—agent 112 provides a graded, strain-variable alternative to the uniformly potent agent 113.
- [1] Obalı AY, Akçaalan S, Arslan E, Obalı İ. Antibacterial activities and DNA-cleavage properties of novel fluorescent imidazo-phenanthroline derivatives. Bioorg Chem. 2020;100:103885. doi:10.1016/j.bioorg.2020.103885. View Source
